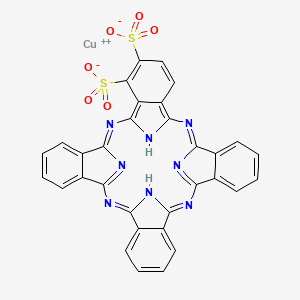
Copper phthalocyanine disulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper phthalocyanine disulfonic acid is an organic compound known for its vibrant blue color. It is a derivative of copper phthalocyanine, which is widely used as a pigment in various applications. The disulfonic acid form enhances its solubility in water and organic solvents, making it suitable for diverse industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper phthalocyanine disulfonic acid can be synthesized through the sulfonation of copper phthalocyanine. This process typically involves reacting copper phthalocyanine with sulfuric acid under high-temperature conditions. The reaction proceeds as follows: [ \text{CuPc} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{CuPc(SO}_3\text{H)}_2 ]
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where copper phthalocyanine is treated with fuming sulfuric acid. The reaction mixture is then cooled, and the product is precipitated by adding water or an organic solvent. The precipitate is filtered, washed, and dried to obtain pure copper phthalocyanine disulfonic acid .
Chemical Reactions Analysis
Types of Reactions: Copper phthalocyanine disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phthalocyanine derivatives with different oxidation states.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced phthalocyanine derivatives.
Substitution: Functionalized phthalocyanine compounds
Scientific Research Applications
Copper phthalocyanine disulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper phthalocyanine disulfonic acid involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a catalyst by providing a surface for reactions to occur, facilitating electron transfer processes.
Photodynamic Therapy: Generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Electronic Applications: Functions as a semiconductor material, facilitating charge transfer in electronic devices.
Comparison with Similar Compounds
Copper phthalocyanine disulfonic acid is unique due to its enhanced solubility and functional versatility. Similar compounds include:
Copper phthalocyanine: The parent compound, less soluble but widely used as a pigment.
Copper phthalocyanine tetrasulfonic acid: Another derivative with four sulfonic acid groups, offering even higher solubility.
Silicon phthalocyanines: Similar in structure but with silicon instead of copper, used in different applications such as photodynamic therapy.
Copper phthalocyanine disulfonic acid stands out due to its balance of solubility, stability, and functional versatility, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C32H16CuN8O6S2 |
|---|---|
Molecular Weight |
736.2 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6-disulfonate |
InChI |
InChI=1S/C32H18N8O6S2.Cu/c41-47(42,43)22-14-13-21-23(24(22)48(44,45)46)32-39-30-20-12-6-5-11-19(20)28(37-30)35-26-16-8-2-1-7-15(16)25(33-26)34-27-17-9-3-4-10-18(17)29(36-27)38-31(21)40-32;/h1-14H,(H,41,42,43)(H,44,45,46)(H2,33,34,35,36,37,38,39,40);/q;+2/p-2 |
InChI Key |
VYSXSJKOSYMTMW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=C(C6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)S(=O)(=O)[O-])S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















